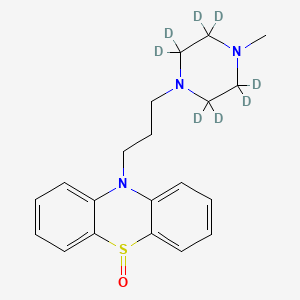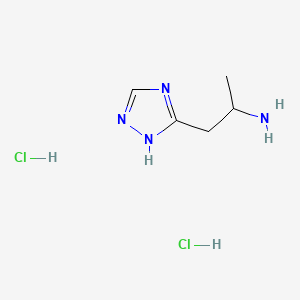
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with the empirical formula C5H12Cl2N4 and a molecular weight of 199.08 g/mol It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 1,2,4-triazole with 3-chloropropan-1-amine under basic conditions, followed by the formation of the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
科学研究应用
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of its potential anticancer activity, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound can form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
相似化合物的比较
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride: A closely related compound with similar chemical properties and applications.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Another heterocyclic amine with potential biological activities.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A derivative of 1,2,4-triazole with distinct chemical and biological properties.
Uniqueness
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile compound in both research and industrial applications .
属性
分子式 |
C5H12Cl2N4 |
|---|---|
分子量 |
199.08 g/mol |
IUPAC 名称 |
1-(1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4(6)2-5-7-3-8-9-5;;/h3-4H,2,6H2,1H3,(H,7,8,9);2*1H |
InChI 键 |
JTAVYFGUYKVJDB-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NC=NN1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


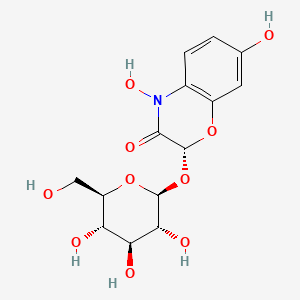

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
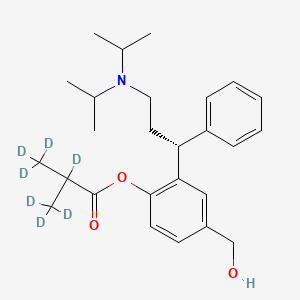
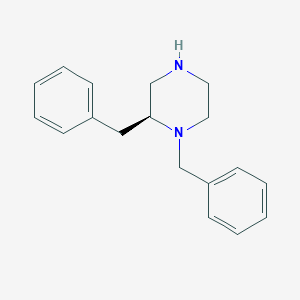



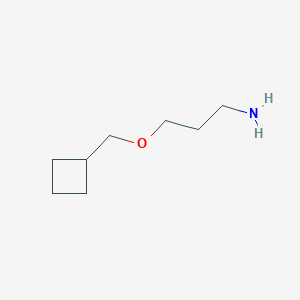
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
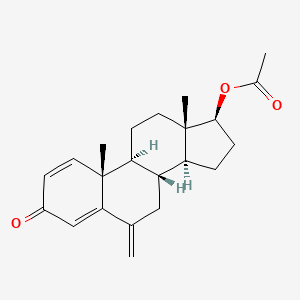
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
